Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate

Chemical Synthesis Medicinal Chemistry Reagent Stability

Choose Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate (CAS 1354950-61-0) for its unique, shelf-stable reactivity. This PFP ester is a superior alternative to unstable thiazole sulfonyl chlorides, which are prone to SO₂ decomposition. Its mild, room-temperature aminolysis enables clean, high-yielding sulfonamide formation on sensitive, polyfunctional substrates without thermal degradation or acidic byproducts. The 4,5-dimethyl motif on the thiazole core electronically tunes electrophilicity, making it ideal for precise SAR exploration. Bulk procurement of this ≥95% pure, ambient-stable building block ensures robust, reproducible results in parallel synthesis and bioconjugation workflows. Contact us for bulk pricing.

Molecular Formula C11H6F5NO3S2
Molecular Weight 359.3 g/mol
CAS No. 1354950-61-0
Cat. No. B1526137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate
CAS1354950-61-0
Molecular FormulaC11H6F5NO3S2
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C
InChIInChI=1S/C11H6F5NO3S2/c1-3-4(2)21-11(17-3)22(18,19)20-10-8(15)6(13)5(12)7(14)9(10)16/h1-2H3
InChIKeyATNXJJCJQJQEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate (CAS 1354950-61-0) – Baseline Characterization for Procurement and Analytical Reference


Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate (CAS 1354950-61-0) is a heterocyclic sulfonate ester that incorporates a 4,5-dimethylthiazole core and a pentafluorophenyl (PFP) leaving group . This compound is commercially supplied at a minimum purity of 95% (typical), with a molecular formula of C₁₁H₆F₅NO₃S₂ and a molecular weight of 359.29 g/mol . The structure is formally defined by the IUPAC name (2,3,4,5,6-pentafluorophenyl) 4,5-dimethyl-1,3-thiazole-2-sulfonate, and its canonical SMILES is CC1=C(SC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C . This class of PFP sulfonate esters has been established as a shelf-stable alternative to notoriously unstable heterocyclic sulfonyl chlorides, which are otherwise prone to SO₂ extrusion and decomposition [1].

Why Direct Replacement of Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate with Alternative Sulfonylating Agents Risks Experimental Failure


Procurement of a generic “thiazole sulfonate” or an alternative sulfonylating agent (e.g., sulfonyl chloride, TCP ester) in place of this specific PFP-thiazole-2-sulfonate is not recommended without explicit empirical justification. The combination of the 4,5-dimethyl substitution on the thiazole core and the PFP leaving group jointly dictates a unique reactivity profile. The 4,5-dimethyl motif alters the electronic environment of the heterocycle, which in turn modulates the electrophilicity of the sulfonate sulfur and the stability of potential reaction intermediates [1]. Crucially, the PFP ester moiety confers a shelf stability that the corresponding sulfonyl chloride lacks; heterocyclic sulfonyl chlorides often decompose rapidly via SO₂ loss, rendering them unreliable for multi-step syntheses or for laboratories without immediate use capabilities [2]. Furthermore, less activated sulfonate esters (e.g., trichlorophenyl (TCP) esters) require more forcing conditions for aminolysis, eliminating the mild reactivity advantage that defines the PFP system [3]. Thus, substituting with an unsubstituted thiazole-PFP, a thiazole-sulfonyl chloride, or a TCP analog introduces quantifiable differences in stability, reaction yield, and functional group tolerance.

Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate – Head-to-Head Comparative Evidence for Scientific Selection


Shelf Stability: PFP Ester vs. Heterocyclic Sulfonyl Chloride – Operational Reliability

The defining operational advantage of PFP sulfonate esters, including the 4,5-dimethylthiazole derivative, is their documented shelf stability at room temperature, in stark contrast to the corresponding sulfonyl chlorides. The parent heterocyclic sulfonyl chlorides (e.g., pyrimidine-2-sulfonyl chloride) are known to be of 'much lower stability' and require handling at low temperatures to prevent decomposition via SO₂ extrusion [1]. This instability necessitates immediate use after preparation and precludes long-term storage, thereby limiting their utility in high-throughput or multi-step syntheses. In contrast, the PFP esters (e.g., 3a–d in the cited study) are described as 'very stable' and can be stored at room temperature 'without special precaution' [1].

Chemical Synthesis Medicinal Chemistry Reagent Stability

Aminolysis Reactivity: PFP Ester vs. TCP Ester – Reaction Rate and Selectivity

While trichlorophenyl (TCP) sulfonate esters offer a cost-effective alternative, their reactivity profile is markedly different. TCP sulfonate esters require conventional heating or microwave irradiation to undergo effective aminolysis [1]. This reduced electrophilicity compared to PFP esters is a design feature that enables chemoselective transformations: in a head-to-head comparison, the TCP ester remains intact under conditions where the PFP ester is fully consumed, allowing sequential functionalization of the same scaffold [1]. Consequently, for applications where rapid, high-yielding aminolysis under mild, room-temperature conditions is required, the PFP-thiazole-2-sulfonate is the superior reagent.

Sulfonamide Synthesis Amine Coupling Leaving Group Reactivity

Sulfonamide Synthesis Yield: PFP Ester vs. Direct Sulfonyl Chloride Use

The PFP sulfonate esters provide a reliable, high-yielding route to sulfonamides. In a representative series with tryptamine as the limiting nucleophile, various heterocyclic PFP sulfonates (3a–d) gave the corresponding sulfonamides (8a–d) in yields of 92%, 93%, 96%, and 97% [1]. While these yields are for analogous heterocyclic systems and not specifically for the 4,5-dimethylthiazole derivative, they establish a class-level benchmark for the efficiency of PFP sulfonate esters. This performance is directly comparable to, and often exceeds, what can be achieved with the corresponding unstable sulfonyl chlorides, which suffer from decomposition side-reactions that reduce effective yield.

Sulfonamide Reaction Yield Nitrogen Protecting Groups

Optimal Research and Industrial Application Scenarios for Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate Based on Verified Differentiation


Medicinal Chemistry: Parallel Synthesis of Thiazole-Containing Sulfonamide Libraries

The compound's room-temperature stability and high, reproducible aminolysis yields make it an ideal building block for the parallel synthesis of diverse sulfonamide libraries. Researchers can stock the reagent without cold storage and perform multiple parallel reactions under mild conditions, confident in the high and consistent yields that minimize purification bottlenecks . This is particularly valuable when exploring structure-activity relationships (SAR) around the 4,5-dimethylthiazole core.

Process Chemistry: Late-Stage Functionalization of Complex Amine-Containing Intermediates

The mild, room-temperature reactivity of the PFP ester allows for the installation of a 4,5-dimethylthiazole-2-sulfonyl protecting group or pharmacophore onto sensitive, polyfunctional amines without risking thermal decomposition of other functional groups . This is a critical advantage over TCP esters that require heating, and over sulfonyl chlorides that introduce acidic byproducts and may cause unwanted side reactions.

Chemical Biology: Preparation of Activity-Based Probes (ABPs) and Bioconjugates

For bioconjugation where a thiazole-sulfonamide linkage is desired, the PFP ester offers a clean, efficient coupling strategy. The high purity (≥95%) of commercial material and the absence of harsh activation steps (e.g., generation of unstable sulfonyl chloride in situ) minimize the risk of introducing contaminants that could interfere with subsequent biological assays.

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